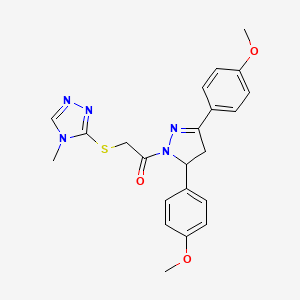
2-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-(trifluoromethyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-(trifluoromethyl)pyrimidine belongs to a class of pyrimidine derivatives. This compound is characterized by its trifluoromethyl and pyrimidinyl groups which are significant in medicinal chemistry due to their enhanced stability and bioavailability. The structural complexity of this compound makes it an interesting subject for various scientific inquiries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step process starting from commercially available precursors. A common route includes the coupling of a 6-methylpyrimidin-4-yl derivative with a piperidin-1-yl intermediate. The trifluoromethyl group is usually introduced via a nucleophilic substitution reaction, facilitated by reagents such as trifluoromethyl iodide or trifluoromethyltrimethylsilane.
Industrial Production Methods: Industrial production scales up the aforementioned lab-scale synthesis, often optimizing conditions to improve yield and reduce costs. This may involve catalytic processes and high-throughput reaction setups. Green chemistry principles are increasingly employed to minimize the environmental impact of these synthetic processes.
Analyse Chemischer Reaktionen
Types of Reactions it Undergoes:
Oxidation: This compound can undergo oxidation reactions, particularly at the pyrimidinyl groups. Common oxidizing agents used include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of this compound often targets the piperidine ring, using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions, especially nucleophilic substitutions, can occur at the pyrimidinyl rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed: Depending on the reaction type and conditions, products can vary from oxidized pyrimidine derivatives to reduced piperidine compounds and substituted pyrimidinyl rings.
Wissenschaftliche Forschungsanwendungen
2-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-(trifluoromethyl)pyrimidine finds applications across several fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological molecules due to its stable trifluoromethyl group.
Medicine: Potential therapeutic agent, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and pharmaceuticals, given its robust chemical properties.
Wirkmechanismus
The compound exerts its effects primarily through interactions with biological macromolecules, such as enzymes and receptors. Its trifluoromethyl group enhances binding affinity and stability, making it a potent inhibitor or activator of specific biological pathways. The molecular targets often include kinases, proteases, and ion channels, which are critical in various physiological processes.
Vergleich Mit ähnlichen Verbindungen
When compared to other pyrimidine derivatives, 2-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-(trifluoromethyl)pyrimidine stands out due to its trifluoromethyl group. This feature imparts higher lipophilicity and metabolic stability. Similar compounds include:
4-Amino-2-trifluoromethylpyrimidine
6-Methyl-2-trifluoromethylpyrimidine
4-(Trifluoromethyl)pyrimidine-2-carbaldehyde
These compounds share structural similarities but differ in their chemical reactivity and biological activity, highlighting the unique properties of this compound.
Eigenschaften
IUPAC Name |
2-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-4-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N5O/c1-11-8-14(22-10-21-11)25-9-12-3-6-24(7-4-12)15-20-5-2-13(23-15)16(17,18)19/h2,5,8,10,12H,3-4,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJASNHFHVTNEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OCC2CCN(CC2)C3=NC=CC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cyclohexyl-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2788468.png)
![3,3,3-Trifluoro-1-[3-(pyridin-4-yloxy)pyrrolidin-1-yl]propan-1-one](/img/structure/B2788469.png)
![4-(4-acetylphenyl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2788470.png)
![N-{3-[(3-methoxypropyl)amino]quinoxalin-2-yl}-4-methylbenzene-1-sulfonamide](/img/structure/B2788472.png)
![1-(tert-butyl)-5-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2788478.png)


![N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide](/img/structure/B2788483.png)
![2-[2-methoxy-4-(2H-1,2,3,4-tetrazol-5-yl)phenoxy]acetic acid](/img/structure/B2788484.png)
![2-(isopentylthio)-8,8-dimethyl-5-(thiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2788485.png)


